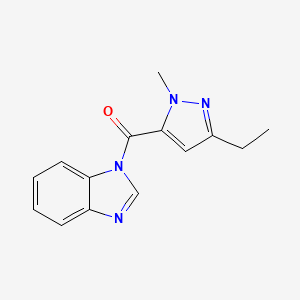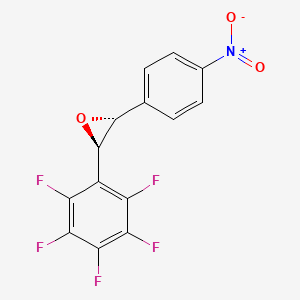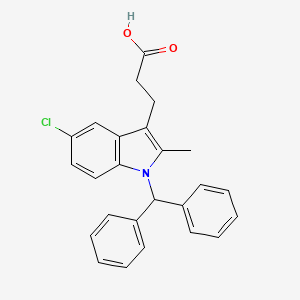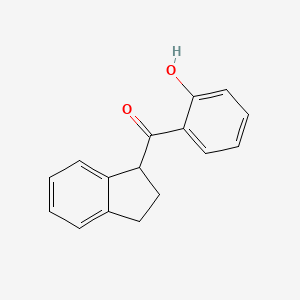![molecular formula C8H4Cl2O5 B14191683 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride CAS No. 873380-06-4](/img/structure/B14191683.png)
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride is a complex organic compound characterized by its unique fused ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride typically involves multi-step organic reactions. One common method starts with the preparation of the parent compound, 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid. This is achieved through a series of cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
- 4,4’-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]
Uniqueness
What sets 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride apart is its unique dichloride functional groups, which make it highly reactive and versatile in various chemical reactions. This reactivity is not as pronounced in its similar counterparts, making it a valuable compound for specific applications .
Propiedades
Número CAS |
873380-06-4 |
|---|---|
Fórmula molecular |
C8H4Cl2O5 |
Peso molecular |
251.02 g/mol |
Nombre IUPAC |
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl chloride |
InChI |
InChI=1S/C8H4Cl2O5/c9-7(11)5-3-4(14-2-1-13-3)6(15-5)8(10)12/h1-2H2 |
Clave InChI |
GIKHHFTYUYSVIQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(OC(=C2O1)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
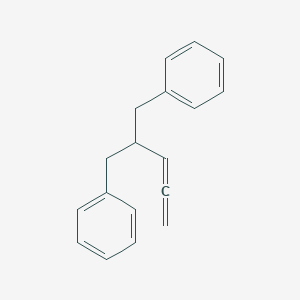
![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)
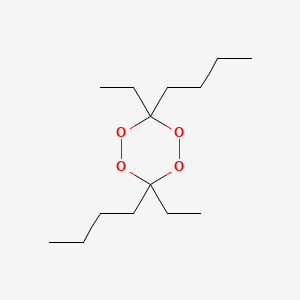
![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)
